4-Hydroxyphenyl diphenyl phosphate chemical structure and properties
4-Hydroxyphenyl diphenyl phosphate chemical structure and properties
An In-Depth Technical Guide to 4-Hydroxyphenyl diphenyl phosphate (B84403)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenyl diphenyl phosphate is an organophosphate ester of significant interest due to its role as a metabolite of widely used flame retardants and plasticizers, such as triphenyl phosphate (TPHP). Understanding its chemical characteristics, synthesis, and biological interactions is crucial for assessing the environmental and health impacts of its parent compounds. This guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthesis of 4-Hydroxyphenyl diphenyl phosphate, along with insights into its biological significance and relevant experimental methodologies.
Chemical Structure and Identification
4-Hydroxyphenyl diphenyl phosphate is characterized by a central phosphate group bonded to two phenyl groups and one 4-hydroxyphenyl group.
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IUPAC Name: (4-hydroxyphenyl) diphenyl phosphate[1]
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CAS Number: 56806-74-7[1]
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Molecular Formula: C₁₈H₁₅O₅P[1]
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SMILES: C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)O[1]
Physicochemical Properties
| Property | Value | Reference/Note |
| Molecular Weight | 342.28 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| XLogP3 | 4.2 | Computed[1] |
| Monoisotopic Mass | 342.06571057 Da | Computed[1] |
| Melting Point | Not available | Data for diphenyl phosphate: 62-66 °C |
| Boiling Point | Not available | Data for diphenyl phosphate: 280 °C |
Synthesis of 4-Hydroxyphenyl diphenyl phosphate
While a specific, detailed experimental protocol for the synthesis of 4-Hydroxyphenyl diphenyl phosphate is not widely published, a plausible and common method for the synthesis of aryl phosphate esters involves the reaction of a diaryl chlorophosphate with a phenol. In this case, the reaction of diphenyl chlorophosphate with hydroquinone (B1673460) would yield the desired product.
Plausible Experimental Protocol:
Reaction: Diphenyl chlorophosphate + Hydroquinone → 4-Hydroxyphenyl diphenyl phosphate + HCl
Reagents and Materials:
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Diphenyl chlorophosphate
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Hydroquinone
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Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)
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Tertiary amine base (e.g., Triethylamine, Pyridine) to act as an HCl scavenger
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Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
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Silica (B1680970) gel for column chromatography
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Standard laboratory glassware and magnetic stirrer
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroquinone (1.0 equivalent) in the anhydrous aprotic solvent.
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Add the tertiary amine base (1.1 equivalents) to the solution and stir.
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Slowly add a solution of diphenyl chlorophosphate (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for several hours (monitoring by TLC is recommended).
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Upon completion, filter the reaction mixture to remove the hydrochloride salt of the tertiary amine.
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Wash the filtrate with water, then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent and concentrate the solvent in vacuo.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain pure 4-Hydroxyphenyl diphenyl phosphate.
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Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Applications and Biological Significance
4-Hydroxyphenyl diphenyl phosphate is primarily of interest as a metabolite of organophosphate flame retardants (OPFRs) like triphenyl phosphate (TPHP). OPFRs are widely used as additives in plastics, electronics, textiles, and furniture to reduce flammability. Due to their additive nature, they can leach into the environment, leading to human exposure.
Role as a Metabolite
TPHP is metabolized in the body to diphenyl phosphate (DPHP) and hydroxylated metabolites, including 4-Hydroxyphenyl diphenyl phosphate. The presence of these metabolites in urine is used as a biomarker for human exposure to TPHP. Studies have shown that the biotransformation of OPFRs can sometimes lead to metabolites with different or even greater toxicity than the parent compound.
Biological Activity and Toxicology
Research on the biological effects of 4-Hydroxyphenyl diphenyl phosphate is often in the context of the toxicology of its parent compounds.
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Endocrine Disruption: Organophosphate esters, including TPHP and its metabolites, have been investigated for their potential as endocrine-disrupting chemicals.
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Toxicity Studies: In vitro studies on the cytotoxicity of TPHP and its hydroxylated metabolite (OH-TPHP) in HepG2 cells have shown that the hydroxylated metabolite can exhibit greater cytotoxicity than the parent compound. The toxic effects observed were related to lipid metabolism, with evidence of induced endoplasmic reticulum stress.
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Developmental Toxicity: Studies on the major metabolite of TPHP, diphenyl phosphate (DPHP), have shown developmental toxicity in zebrafish embryos, including cardiac defects.
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Insulin (B600854) Resistance: Research has indicated that TPHP can induce hepatic insulin resistance, a key factor in type 2 diabetes, through mechanisms involving endoplasmic reticulum stress. The metabolite DPHP was found to be less potent in this regard.
Experimental Methodologies
Analysis of Metabolites
The detection and quantification of 4-Hydroxyphenyl diphenyl phosphate and other OPFR metabolites in biological samples like urine are typically performed using:
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Solid-Phase Extraction (SPE): To concentrate the analytes from the sample matrix.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For sensitive and selective detection and quantification.
In Vitro Toxicity Assays
Commonly used in vitro models and assays to assess the toxicity of OPFRs and their metabolites include:
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Cell Viability Assays: Using cell lines such as HepG2 (human liver carcinoma) or L02 (human normal liver) to determine cytotoxicity.
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Gene Expression Analysis (e.g., RNA sequencing): To identify the molecular pathways affected by the compound.
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Endocrine Activity Assays: Using reporter gene assays in cell lines to screen for agonist or antagonist activity on nuclear receptors.
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Zebrafish Embryo Model: To assess developmental toxicity and cardiotoxicity.
Visualizations
Synthesis Pathway of 4-Hydroxyphenyl diphenyl phosphate
Caption: Plausible synthesis of 4-Hydroxyphenyl diphenyl phosphate.
Metabolic Pathway of Triphenyl Phosphate (TPHP)
Caption: Simplified metabolic pathway of Triphenyl Phosphate (TPHP).
Experimental Workflow for In Vitro Toxicity Assessment
Caption: General workflow for in vitro toxicity testing.
